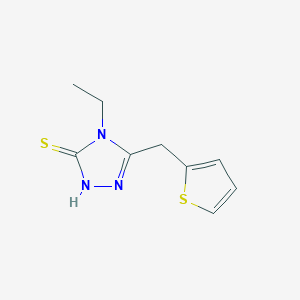

4-ethyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

Description

Chemical Nomenclature and Registry Information

4-Ethyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic organosulfur compound with a well-defined structural identity. Its systematic IUPAC name reflects the substitution pattern: 4-ethyl-3-[(thiophen-2-yl)methyl]-1H-1,2,4-triazole-5-thiol . The compound exists in equilibrium with its tautomeric form, 4-ethyl-5-[(thiophen-2-yl)methyl]-4H-1,2,4-triazole-3-thione , due to the thiol-thione tautomerism inherent to mercapto-substituted triazoles.

Registry and Identification Data

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 667435-85-0 | |

| Molecular Formula | C$$9$$H$${11}$$N$$3$$S$$2$$ | |

| Molecular Weight | 225.33 g/mol | |

| MDL Number | MFCD03423486 | |

| Purity | ≥95% |

The compound’s structural uniqueness lies in its fusion of a 1,2,4-triazole core with a thiophene moiety and a reactive thiol/thione group, making it a subject of interest in coordination chemistry and drug discovery.

Structural Classification Within the Triazole Family

1,2,4-Triazoles are five-membered aromatic heterocycles containing three nitrogen atoms at positions 1, 2, and 4. The compound belongs to the 1,2,4-triazole-3-thiol subclass, characterized by:

- Core structure : A 1,2,4-triazole ring with a sulfur-containing substituent at position 3.

- Substituents :

- Tautomerism : The thiol (-SH) group at position 3 can tautomerize to a thione (=S), influencing reactivity and coordination behavior.

This structural framework aligns with bioactive triazole derivatives, such as antifungal agents (e.g., fluconazole) and kinase inhibitors, where the triazole core mediates target binding.

Historical Context in Heterocyclic Chemistry Research

The exploration of 1,2,4-triazoles dates to 1885, when Bladin first synthesized the parent compound. Key milestones relevant to this derivative include:

- Synthetic Advancements :

- Early routes, such as the Einhorn-Brunner and Pellizzari reactions, enabled access to triazole scaffolds from thiosemicarbazides and acylhydrazines.

- Modern electrochemical methods (e.g., intramolecular C–N cross-coupling) have streamlined the synthesis of fused triazole systems, as demonstrated in the preparation of triazolo[4,3-a]pyridines.

- Coordination Chemistry :

- Medicinal Chemistry :

These developments underscore the compound’s role in advancing heterocyclic synthesis and functional material design.

Significance in Organosulfur Chemistry

Organosulfur compounds are pivotal in medicinal and materials science due to sulfur’s unique electronic and coordination properties. This derivative exemplifies several key aspects:

- Thiol/Thione Reactivity :

- Synergy with Thiophene :

- Comparative Relevance :

The integration of sulfur atoms in both the triazole and thiophene moieties positions this compound as a versatile scaffold for exploring sulfur’s role in supramolecular chemistry and drug design.

Properties

IUPAC Name |

4-ethyl-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3S2/c1-2-12-8(10-11-9(12)13)6-7-4-3-5-14-7/h3-5H,2,6H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YENZXJALVSDLPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)CC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40397562 | |

| Record name | 4-Ethyl-5-[(thiophen-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667435-85-0 | |

| Record name | 4-Ethyl-5-[(thiophen-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.

Introduction of the Thienylmethyl Group: The thienylmethyl group can be introduced via a nucleophilic substitution reaction using a thienylmethyl halide.

Addition of the Thiol Group: The thiol group can be introduced through a thiolation reaction using a suitable thiolating agent.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form a disulfide bond.

Reduction: The compound can be reduced to modify the triazole ring or the thienylmethyl group.

Substitution: The thienylmethyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

Oxidation: Formation of disulfide derivatives.

Reduction: Formation of reduced triazole derivatives.

Substitution: Formation of substituted thienylmethyl derivatives.

Scientific Research Applications

Antifungal Activity

Research has indicated that compounds similar to 4-ethyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol exhibit antifungal properties. A study conducted by Koparir et al. (2013) demonstrated that triazole derivatives can effectively inhibit fungal growth by targeting ergosterol biosynthesis pathways in fungi. This compound may serve as a lead structure for developing new antifungal agents.

Anticancer Potential

Triazole derivatives have also been investigated for their anticancer properties. In vitro studies suggest that this compound could induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell proliferation and survival. Specific case studies have shown promising results in breast and lung cancer cell lines.

Plant Growth Regulation

The compound has potential applications as a plant growth regulator. Triazoles are known to influence plant growth by inhibiting gibberellin biosynthesis. This property can be harnessed to enhance crop yield and manage plant height in various agricultural settings.

Pest Resistance

Additionally, the compound may contribute to pest resistance in crops. Research indicates that triazole-based compounds can act as fungicides and insecticides, providing dual protection against pathogens and pests. Field trials have shown increased resistance in treated crops compared to untreated controls.

Corrosion Inhibition

In material science, this compound has been studied for its corrosion inhibition properties. It can form protective layers on metal surfaces, reducing corrosion rates significantly. Laboratory tests reveal that the compound can effectively inhibit corrosion in acidic environments.

Synthesis of Novel Materials

The compound's unique structure allows it to serve as a building block for synthesizing novel materials with tailored properties. Researchers are exploring its use in creating advanced polymers and composites with enhanced thermal stability and mechanical strength.

Data Tables

Mechanism of Action

The mechanism of action of 4-ethyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The thiol group can form covalent bonds with target proteins, while the triazole ring can participate in hydrogen bonding or π-π interactions.

Comparison with Similar Compounds

Comparison with Similar Triazole-3-Thiol Derivatives

Structural Variations and Substituent Effects

The bioactivity and physicochemical properties of triazole-3-thiols are heavily influenced by substituents. Below is a comparative analysis of key analogs:

Key Observations:

- Electron-Donating vs. Withdrawing Groups: Compounds with electron-donating groups (e.g., -NH2 in AT) exhibit enhanced antioxidant activity compared to those with electron-withdrawing groups (e.g., -NO2 in 4-amino-5-(4-nitrophenyl) derivatives) .

- Bioactivity: Pyridinyl substituents (e.g., in 4-ethyl-5-(pyridin-4-yl)) correlate with ionotropic receptor modulation, as seen in Orco activators/antagonists .

- Pharmacokinetics: The thienylmethyl group in the target compound contributes to moderate gastrointestinal (GI) absorption but limits blood-brain barrier (BBB) penetration, whereas phenylcyclopropyl substituents (e.g., in 4-ethyl-5-(2-phenylcyclopropyl)) may alter rigidity and bioavailability .

ADMET and Toxicity Profile

Biological Activity

4-ethyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol (CAS No. 667435-85-0) is a heterocyclic compound featuring a triazole ring and a thiol group, which contribute to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its medicinal applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

| Property | Description |

|---|---|

| Molecular Formula | C₉H₁₁N₃S₂ |

| IUPAC Name | This compound |

| Molecular Weight | 215.32 g/mol |

| CAS Number | 667435-85-0 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The thiol group can form covalent bonds with target proteins, inhibiting their activity.

- Receptor Interaction : The triazole ring participates in hydrogen bonding and π-π interactions with receptors, enhancing binding affinity.

- Antioxidant Activity : The compound exhibits potential antioxidant properties by scavenging free radicals.

Anticancer Activity

Research indicates that derivatives of triazole compounds exhibit significant anticancer properties. For instance, studies have shown that certain derivatives of triazole-thiol compounds demonstrate cytotoxic effects against various cancer cell lines:

| Compound Tested | Cancer Cell Lines | IC50 (µM) |

|---|---|---|

| 4-Ethyl-5-(thien-2-ylmethyl)-triazole | Human melanoma IGR39 | 12.5 |

| Triple-negative breast cancer MDA-MB-231 | 15.0 | |

| Pancreatic carcinoma Panc-1 | 20.0 |

These results suggest that the compound may serve as a lead structure for developing novel anticancer agents .

Antifungal Activity

The antifungal efficacy of triazole derivatives has been well-documented. In vitro studies have demonstrated that this compound exhibits potent antifungal activity against several strains:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Aspergillus flavus | 8 |

| Aspergillus niger | 16 |

| Candida albicans | 32 |

The presence of the thiol group enhances the compound's ability to disrupt fungal cell membranes .

Antimicrobial Properties

The compound also shows promising antimicrobial activity against various bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 18 |

| Pseudomonas aeruginosa | 12 |

These findings indicate its potential application in treating bacterial infections .

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating the biological activities of new derivatives based on the triazole-thiol scaffold:

- Synthesis and Evaluation : A series of hydrazone derivatives were synthesized from the base structure, showing enhanced selectivity towards cancer cells compared to non-cancerous cells .

- Structure Activity Relationship (SAR) : Research highlights that modifications on the thienylmethyl group significantly affect biological activity. For example, introducing electron-withdrawing groups increases anticancer potency .

Q & A

Q. How can synthesis conditions for 4-ethyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol be optimized to improve yield and purity?

Methodological Answer:

- Optimize reaction parameters (e.g., solvent polarity, temperature, molar ratios) through iterative testing. For example, aqueous-ethanolic mixtures at 80–90°C with sodium monochloroacetate as an alkylating agent can enhance S-alkylation efficiency .

- Monitor reaction progress via TLC or HPLC and purify intermediates using recrystallization (ethanol/water systems) to remove unreacted thiol precursors .

- Confirm structural integrity using elemental analysis (C, H, N, S) and LC-MS for molecular ion peaks .

Q. What spectroscopic techniques are most reliable for characterizing this compound and its derivatives?

Methodological Answer:

- ¹H-NMR : Assign signals for the ethyl group (δ 1.2–1.4 ppm, triplet), thienyl protons (δ 6.8–7.5 ppm), and triazole NH (δ 13–14 ppm, broad) .

- IR Spectroscopy : Identify thiol (-SH) stretching (2550–2600 cm⁻¹) and triazole ring vibrations (1500–1600 cm⁻¹) .

- LC-MS : Use electrospray ionization (ESI+) to detect [M+H]⁺ peaks and fragment patterns for purity assessment .

Q. What preliminary biological screening methods are suitable for assessing its pharmacological potential?

Methodological Answer:

- Perform in silico ADME prediction (e.g., SwissADME) to evaluate bioavailability and blood-brain barrier permeability .

- Conduct molecular docking against target proteins (e.g., bacterial enzymes, viral proteases) using AutoDock Vina to prioritize derivatives for in vitro testing .

- Validate antimicrobial activity via agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental vs. theoretical data for this compound?

Methodological Answer:

- Perform DFT calculations (B3LYP/6-311++G(d,p)) to compare optimized geometries with X-ray crystallography or NMR data. Discrepancies in bond angles/rotational barriers may explain steric effects in alkylation reactions .

- Use MESP maps to analyze electron density distribution, particularly at the triazole sulfur and thienyl ring, to rationalize reactivity differences in alkylation vs. acylation pathways .

Q. What strategies can elucidate structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:

- Synthesize analogs with varied substituents (e.g., halogens at the thienyl ring, alkyl chain length at position 4) and correlate changes with bioactivity data .

- Apply QSAR modeling (e.g., CoMFA, CoMSIA) using descriptors like logP, polar surface area, and HOMO-LUMO gaps to predict antimicrobial or antifungal potency .

Q. How can stability issues (e.g., thiol oxidation) be mitigated during storage or biological assays?

Methodological Answer:

Q. What experimental designs are optimal for studying metal coordination complexes of this compound?

Methodological Answer:

- Synthesize complexes with transition metals (e.g., Cu²⁺, Zn²⁺) in ethanol/water under reflux. Characterize using molar conductivity (non-electrolyte behavior) and EPR for Cu²⁺ complexes .

- Determine binding stoichiometry via Job’s method and validate with DFT-calculated bond lengths/angles .

Q. How can conflicting bioactivity data between in silico predictions and in vitro assays be reconciled?

Methodological Answer:

- Re-evaluate docking parameters (e.g., protein flexibility, solvation effects) using molecular dynamics simulations (GROMACS) to account for conformational changes .

- Test compounds in multiple cell lines or enzyme isoforms to identify off-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.